N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3S2/c1-2-26-17-21-20-16(27-17)19-14(23)12-7-5-9-22(15(12)24)25-10-11-6-3-4-8-13(11)18/h3-9H,2,10H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHDHBHSHZGJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiadiazole ring, followed by the introduction of the ethylsulfanyl group. The next step involves the formation of the dihydropyridine ring, which is then functionalized with the fluorophenyl group and the carboxamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact mechanism of action would depend on the specific biological context and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with two close analogs from the evidence:
Key Observations:
The 2-fluorophenylmethoxy group in the target introduces electron-withdrawing effects, which may enhance binding affinity to targets like kinases or proteases compared to the methoxyphenyl (electron-donating) or methylphenyl (sterically bulky) groups in analogs .
Scaffold Differences :
- The target’s 2-oxo-1,2-dihydropyridine core differs from the 5-oxopyrrolidine in analogs. Pyridine derivatives often exhibit improved aromatic stacking and solubility compared to saturated pyrrolidine rings.
Molecular Weight and Lipophilicity :
- The target’s lower molecular weight (~434.5 g/mol) compared to analog 1 (450.5 g/mol) suggests better compliance with Lipinski’s rule of five, favoring oral bioavailability.
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex compound that incorporates both thiadiazole and dihydropyridine moieties. These structural features suggest a potential for diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory applications. This article reviews the biological activity of this compound based on various studies and synthesizes findings from multiple sources.
Chemical Structure
The compound consists of:
- Thiadiazole ring : Known for its broad spectrum of biological activities including antimicrobial and anticancer properties.
- Dihydropyridine moiety : Often associated with cardiovascular benefits and neuroprotective effects.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have shown significant antimicrobial properties against various pathogens. Research indicates that derivatives of this scaffold exhibit:
- Inhibition against Gram-positive bacteria : Studies have reported minimum inhibitory concentration (MIC) values as low as 20–28 µg/mL against Staphylococcus aureus and Bacillus subtilis .
- Antifungal activity : Effective against Aspergillus niger and Candida albicans, with some derivatives showing MIC values comparable to established antifungals .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been well documented:
- Cytotoxicity : Various studies have reported IC50 values indicating potent cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and K562 (myelogenous leukemia), with values ranging from 15 μM to 22.1 μM .
- Mechanisms of action : The presence of electronegative substituents like fluorine has been correlated with enhanced antiproliferative activity .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent effects : The introduction of halogens or functional groups at specific positions on the thiadiazole or phenyl rings can significantly alter biological activity .
| Substituent Type | Position | Biological Activity | Reference |
|---|---|---|---|
| Fluorine | Para | Increased cytotoxicity | |
| Chlorine | Meta | Enhanced antibacterial activity | |
| Ethyl sulfanyl | 5 | Broad-spectrum antimicrobial |
Case Studies
- Antimicrobial Study : A series of 5-(4-substituted phenyl)-1,3,4-thiadiazol derivatives were synthesized and tested for antibacterial activity. The fluorinated compounds exhibited significant inhibition against E. coli and S. aureus, suggesting that the introduction of halogens enhances efficacy .
- Cytotoxicity Assessment : In vitro studies on various thiadiazole derivatives showed promising results against several cancer cell lines, indicating that modifications in the structure can lead to increased potency. One derivative showed an IC50 value of 15.6 µM against SiHa cervical cancer cells .
Q & A
Basic: What are the optimal synthetic routes and purification methods for this compound?
Methodological Answer:
The synthesis involves multi-step reactions, leveraging heterocyclic chemistry principles. Key steps include:
- Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., H₂SO₄) at 80–100°C for 4–6 hours .
- Dihydropyridine Ring Construction : Use of a Hantzsch-like reaction with ethyl acetoacetate and ammonia, followed by fluorobenzyloxy substitution via nucleophilic aromatic substitution (NaH/DMF, 60°C, 12 hours) .
- Carboxamide Coupling : Activate the carboxylic acid group with EDC/HOBt, then react with the thiadiazole amine in anhydrous DCM at room temperature for 24 hours .
Purification : - Recrystallization from ethanol/water (3:1 v/v) to remove unreacted intermediates.
- Column chromatography (silica gel, ethyl acetate/hexane gradient) for final isolation .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) to confirm substituent positions and regiochemistry. Key signals:
- Thiadiazole C-S resonance at δ 165–170 ppm (¹³C).
- Fluorophenyl methoxy protons at δ 4.8–5.2 ppm (¹H) .
- X-ray Crystallography : Single-crystal diffraction (SHELX-2018) resolves absolute configuration. Challenges include disorder in the ethylsulfanyl group; refine with TWIN/BASF commands in SHELXL .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode confirms molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
Experimental Design :
- Variable Substituents : Modify the ethylsulfanyl group (e.g., replace with methylsulfonyl or arylthio) and fluorophenyl moiety (e.g., chloro or nitro analogs) .
- Biological Assays : Test against target enzymes (e.g., kinase inhibition) or cell lines (e.g., MCF-7 for antitumor activity) with dose-response curves (IC₅₀ determination).
Data Interpretation : - Use molecular docking (AutoDock Vina) to correlate substituent hydrophobicity/electron-withdrawing effects with binding affinity .
- Example SAR Finding: Ethylsulfanyl enhances membrane permeability, while 2-fluorophenyl improves target selectivity by 30% compared to unsubstituted analogs .
Advanced: How to resolve contradictions in biological activity data across assays?
Methodological Answer:
Common Contradictions : Discrepancies in IC₅₀ values between enzymatic and cellular assays.
Troubleshooting Steps :
Purity Validation : Confirm compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) .
Solubility Testing : Measure kinetic solubility in PBS/DMSO. Poor solubility may artificially reduce cellular activity.
Metabolic Stability : Incubate with liver microsomes (human/rat) to assess degradation rates .
Off-Target Screening : Use a kinase profiler panel to rule out nonspecific binding .
Advanced: What strategies address crystallographic challenges (e.g., twinning or disorder)?
Methodological Answer:
Common Issues :
- Twinning : Observed in dihydropyridine rings due to flexible substituents.
Solutions : - Collect data at low temperature (100 K) to reduce thermal motion.
- Use SHELXL’s TWIN/BASF commands for refinement. Example: BASF parameter of 0.25–0.35 improves R-factor convergence .
- Disorder Modeling : Split the ethylsulfanyl group into two conformers with occupancy ratios refined to 60:40 .
Advanced: How to design toxicity profiling experiments for preclinical evaluation?
Methodological Answer:
In Vitro Models :
- HepG2 Cells : Assess hepatotoxicity via MTT assay (72-hour exposure, EC₅₀ calculation) .
- hERG Inhibition : Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ <10 μM indicates high risk) .
In Vivo Models : - Zebrafish Embryos : Acute toxicity (LC₅₀) and teratogenicity screening at 24–96 hpf .
- Rodent Studies : 14-day repeated dosing (10–100 mg/kg) with serum ALT/AST monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
